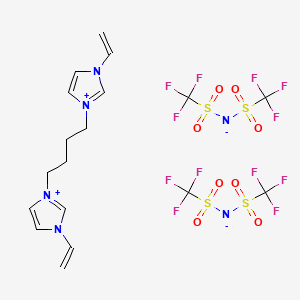

Bis(trifluoromethansulfonyl)imid von 3,3'-(Butan-1,4-diyl)bis(1-vinyl-3-imidazolium)

Übersicht

Beschreibung

This compound is a reagent for the facile, scalable synthesis of nanoporous materials based on poly (ionic) liquids . It has a molecular formula of C18H20F12N6O8S4 .

Molecular Structure Analysis

The molecular structure of this compound is quite complex. It consists of two 1-vinyl-3-imidazolium groups connected by a butane-1,4-diyl group. Each imidazolium group is associated with a trifluoromethanesulfonyl group .Chemical Reactions Analysis

This compound is used as a reagent in the synthesis of nanoporous materials based on poly (ionic) liquids . The exact chemical reactions involved in this process are not specified in the sources I found.Physical and Chemical Properties Analysis

This compound has a molecular weight of 804.6 g/mol . It appears as a white to off-white crystalline powder with a melting point of 80 - 84 °C .Wissenschaftliche Forschungsanwendungen

Synthese von Poly(ionischen Flüssigkeiten)

Diese Verbindung dient als Monomer für die Synthese von Poly(ionischen Flüssigkeiten) (PILs). PILs sind eine Klasse von Polymeren, die ionischer Natur sind und einzigartige Eigenschaften wie hohe Ionenleitfähigkeit, thermische Stabilität und Löslichkeit in Wasser und organischen Lösungsmitteln aufweisen. Diese Eigenschaften machen PILs für den Einsatz in Hochleistungsmaterialien und modernen Fertigungsprozessen geeignet .

Elektrochemische Anwendungen

Aufgrund ihrer ionischen Natur wird diese Verbindung bei der Entwicklung von Elektrolyten für Batterien und Superkondensatoren verwendet. Sie trägt zur Herstellung von Elektrolyten bei, die eine hohe Ionenleitfähigkeit und gute elektrochemische Stabilität aufweisen, was für die Verbesserung der Leistung und Lebensdauer von Energiespeichern unerlässlich ist .

Nanoporöse Materialien

Die Verbindung wird bei der skalierbaren Synthese von nanoporösen Materialien eingesetzt. Diese Materialien finden Anwendung in der Gasspeicherung, Trennungstechnologie und Katalyse. Die Fähigkeit, die Porengröße und -struktur im Nanobereich zu kontrollieren, ermöglicht die Konstruktion von Materialien mit spezifischen Eigenschaften für gezielte Anwendungen .

Herausforderungen bei ionischen Flüssigkeiten

Sie behebt Herausforderungen im Zusammenhang mit ionischen Flüssigkeiten, wie z. B. Viskosität und elektrochemische Stabilität. Durch die Modifizierung der Struktur der ionischen Flüssigkeit können Forscher die Eigenschaften auf verschiedene Anwendungen zuschneiden, darunter Schmiermittel, Lösungsmittel und Medien für chemische Reaktionen .

Pharmazeutische Forschung

In der pharmazeutischen Forschung kann diese Verbindung zur Herstellung von ionischen Flüssigkeitsformen von Arzneimitteln verwendet werden, die die Löslichkeit und Bioverfügbarkeit von schlecht wasserlöslichen Arzneimitteln verbessern können. Dies kann zur Entwicklung neuer Arzneimittelformulierungen mit verbesserter therapeutischer Wirksamkeit führen .

Sicherheit und Handhabung

Das Sicherheitsprofil und die Handhabungshinweise der Verbindung sind ebenfalls Forschungsgegenstand. Das Verständnis der toxikologischen Auswirkungen, des Potenzials für Haut- und Augenreizungen und der sicheren Handhabungspraktiken ist für den Einsatz im Labor und in der Industrie entscheidend. Diese Forschung stellt sicher, dass die Verbindung in verschiedenen Anwendungen sicher und effektiv eingesetzt werden kann .

Safety and Hazards

Eigenschaften

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-ethenyl-3-[4-(3-ethenylimidazol-1-ium-1-yl)butyl]imidazol-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4.2C2F6NO4S2/c1-3-15-9-11-17(13-15)7-5-6-8-18-12-10-16(4-2)14-18;2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-4,9-14H,1-2,5-8H2;;/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHLTUSHCPNNNKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C=C[N+](=C1)CCCC[N+]2=CN(C=C2)C=C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F12N6O8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

804.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312310-16-9 | |

| Record name | 1,4-butanediyl-3,3â??-bis-1-vinylimidazolium Di bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-6-(Tert-Butyl-Dimethyl-Silanyloxymethyl)-6,7-Dihydro-4H-[1,2,3]Triazolo[1,5-A]Pyrazine-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1383965.png)

![Tert-butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B1383967.png)

![Ethyl 3-[[4-(2-cyanophenyl)phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate](/img/structure/B1383969.png)